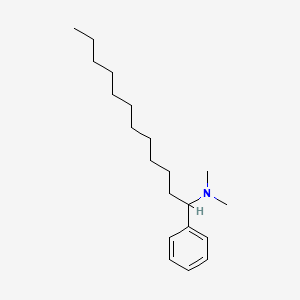

N,N-dimethyl-1-phenyl-dodecan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

18686-19-6 |

|---|---|

Molecular Formula |

C20H35N |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

N,N-dimethyl-1-phenyldodecan-1-amine |

InChI |

InChI=1S/C20H35N/c1-4-5-6-7-8-9-10-11-15-18-20(21(2)3)19-16-13-12-14-17-19/h12-14,16-17,20H,4-11,15,18H2,1-3H3 |

InChI Key |

JOMMTYCHJMELMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C1=CC=CC=C1)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyl 1 Phenyl Dodecan 1 Amine and Its Structural Analogs

Direct Reductive Amination Approaches to N,N-dimethyl-1-phenyl-dodecan-1-amine

Reductive amination is a highly efficient and widely utilized method for the synthesis of amines. masterorganicchemistry.com This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgmdma.ch For the synthesis of the tertiary amine this compound, the precursor would be dodecanophenone (B154281), which reacts with dimethylamine (B145610).

The choice of reducing agent is critical and can be categorized into catalytic hydrogenation methods or the use of stoichiometric chemical reductants.

Catalytic Hydrogenation Methods for Amine Synthesis

Catalytic hydrogenation is a cornerstone of reductive amination, employing molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. mdma.chnih.gov This method is considered a green chemistry approach due to its high atom economy, with water being the primary byproduct. nih.gov Various catalysts are effective for this transformation, including platinum, palladium, and nickel-based systems. nih.gov

The reaction involves the initial formation of an enamine from the ketone and secondary amine, which is then hydrogenated to the tertiary amine. mdma.ch The conditions for these reactions, such as hydrogen pressure and temperature, can be optimized to achieve high yields and selectivity. For long-chain aldehydes like undecanal, rhodium-based catalysts have been shown to be effective in reductive amination with secondary amines, achieving high selectivity. researchgate.netresearchgate.net A similar approach can be applied to ketones.

Table 1: Representative Catalysts and Conditions for Reductive Amination

| Catalyst | Typical H₂ Pressure | Typical Temperature | Solvent | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 1-50 atm | 25-100 °C | Methanol, Ethanol | organic-chemistry.org |

| Platinum(IV) Oxide (PtO₂) | 1-5 atm | 25-80 °C | Ethanol, Acetic Acid | vanderbilt.edu |

| Raney Nickel (Ra-Ni) | 50-100 atm | 100-150 °C | Ethanol | semanticscholar.org |

Stoichiometric Reductant Applications in Tertiary Amine Formation

A variety of stoichiometric hydride reagents are effective for the reduction of the iminium ion intermediate formed during reductive amination. organic-chemistry.org These reagents offer mild reaction conditions and are often more selective than catalytic hydrogenation, tolerating a wider range of functional groups.

Commonly used reagents include:

Sodium Borohydride (NaBH₄): A mild reducing agent, though sometimes slow for ketone-derived iminium ions. The reaction can be accelerated by the addition of a Lewis acid like titanium(IV) isopropoxide. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is stable under weakly acidic conditions (pH 6-7) required for iminium ion formation and selectively reduces the iminium ion in the presence of the starting ketone. masterorganicchemistry.comlibretexts.org

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often preferred for its non-toxic byproducts and effectiveness for a wide range of aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.org

Borohydride Exchange Resin (BER): A polymer-supported borohydride that offers advantages in terms of simplified workup and product purification. It has been used effectively for the reductive amination of aldehydes and ketones with dimethylamine.

Table 2: Comparison of Stoichiometric Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over ketones; requires slightly acidic pH. | Methanol, pH 6-7, room temp. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic, broadly applicable. | Dichloroethane (DCE), Acetic Acid, room temp. | organic-chemistry.org |

Multi-Step Synthesis of this compound Derivatives

Multi-step syntheses provide alternative routes to the target compound and its analogs, allowing for greater structural diversity. These strategies involve constructing the molecular framework piece by piece through various chemical transformations.

Alkylation Strategies for Tertiary Amine Formation

Tertiary amines can be synthesized through the N-alkylation of secondary amines. jst.go.jpwikipedia.org In this context, a precursor secondary amine, such as N-methyl-1-phenyl-dodecan-1-amine, would be treated with a methylating agent. However, direct alkylation of amines with alkyl halides can be difficult to control, often leading to a mixture of products and the potential for overalkylation to form quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

A more controlled and specific method for methylation is the Eschweiler-Clarke reaction . This reaction uses a mixture of formaldehyde (B43269) and formic acid to methylate a primary or secondary amine. researchgate.netreddit.com Formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid. This process is highly selective for methylation and does not proceed to the quaternary salt.

Route Example:

Synthesize 1-phenyl-dodecan-1-amine (primary amine).

React with formaldehyde and formic acid to yield this compound.

Carbon-Carbon Bond Forming Reactions for the Phenyl-Dodecane Scaffold

The core 1-phenyl-dodecane carbon skeleton can be efficiently constructed using carbon-carbon bond-forming reactions, with the Grignard reaction being a prominent example. organic-chemistry.orgnih.gov This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com

Two primary Grignard routes can be envisioned to synthesize the alcohol precursor, 1-phenyl-dodecan-1-ol:

Route A: Reaction of phenylmagnesium bromide with dodecanal. ucla.edu

Route B: Reaction of undecylmagnesium bromide with benzaldehyde (B42025). ucla.eduresearchgate.netresearchgate.net

The resulting 1-phenyl-dodecan-1-ol is a key intermediate that can be converted to the target amine through subsequent functional group interconversions.

Table 3: Grignard Reaction Pathways to the 1-Phenyl-dodecane Scaffold

| Grignard Reagent | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| Phenylmagnesium bromide | Dodecanal | 1-Phenyl-dodecan-1-ol | ucla.edu |

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.ukfiveable.me This strategy is crucial in multi-step synthesis.

Two viable FGI pathways starting from common precursors are:

From an Amide: The target amine can be synthesized by the reduction of the corresponding amide, N,N-dimethyl-1-phenyl-dodecanamide. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as they can reduce the stable amide functional group to an amine. libretexts.orgnih.gov This method is highly effective for producing primary, secondary, and tertiary amines from the corresponding amides. libretexts.org

From an Alcohol: The intermediate 1-phenyl-dodecan-1-ol, synthesized via a Grignard reaction, can be converted into the amine. This typically involves a two-step process: a. Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or a halide). b. Nucleophilic substitution of the leaving group with dimethylamine. This is a standard Sₙ2 reaction. almerja.com

These multi-step approaches, while longer, offer flexibility in introducing various structural modifications to the final molecule.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of specific stereoisomers of this compound is crucial for understanding its potential applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity, which can be achieved through various catalytic and auxiliary-controlled methods.

Asymmetric Catalysis in Generating Specific Stereoisomers

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral amines. This approach typically involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, such as the reduction of a prochiral imine or the asymmetric hydrogenation of a ketone. For the synthesis of this compound, a key intermediate would be the corresponding iminium ion or the precursor ketone, dodecaphenone (undecyl phenyl ketone).

One of the most direct methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov While specific examples for this compound are not extensively documented, analogous reactions with other ketones provide a strong precedent. For instance, iridium complexes with chiral phosphine-phosphoramidite ligands have been shown to be excellent catalysts for the asymmetric hydrogenation of sterically hindered N-aryl alkylarylamines. nih.gov Similarly, ruthenium catalysts paired with chiral ligands like BINAP derivatives are highly effective for the asymmetric hydrogenation of a wide range of ketones, including simple aromatic ketones. nih.gov These methodologies could be adapted for the asymmetric hydrogenation of dodecaphenone in the presence of dimethylamine or a dimethylamine precursor, followed by reduction to yield the chiral tertiary amine. The efficiency and enantioselectivity of such reactions are highly dependent on the choice of catalyst, ligand, and reaction conditions.

The table below illustrates the potential application of asymmetric hydrogenation for the synthesis of chiral alcohols, which are precursors to chiral amines, using various ketone substrates. This data provides a basis for the expected outcomes for the synthesis of the target amine.

| Ketone Substrate | Chiral Catalyst System | Enantiomeric Excess (ee) | Reference |

| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 80% | nih.gov |

| 4-Chromone | Ru(OTf)(S,S)-TsDpen | 98% | nih.gov |

| Pinacolone | RuCl2(S)-tolbinap | Low | nih.gov |

This table presents data for analogous reactions and serves as a predictive model for the synthesis of the target compound.

Chiral Auxiliary Approaches for Diastereoselective Control

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. This approach is particularly useful for achieving high levels of diastereoselective control.

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen or carbon atom of a precursor molecule. For example, a chiral oxazolidinone auxiliary, a widely used class of auxiliaries developed by David Evans, could be acylated with dodecanoic acid. Subsequent reaction with a phenyl organometallic reagent would introduce the phenyl group, and the stereochemistry of this addition would be directed by the chiral auxiliary. Following this, methylation of the nitrogen and removal of the auxiliary would yield the desired chiral tertiary amine. Evans' oxazolidinones have been successfully employed in a variety of asymmetric transformations, including alkylations and aldol reactions, with high diastereoselectivity. rsc.org

Another approach involves the use of chiral sulfinamides, such as tert-butanesulfinamide, which can be condensed with dodecaphenone to form a chiral sulfinylimine. Nucleophilic addition of a methyl group (for example, from a Grignard reagent), followed by another methylation and removal of the sulfinyl group, would provide the target amine. This method has proven to be versatile for the asymmetric synthesis of a wide range of chiral amines.

The following table summarizes the key features of different chiral auxiliaries that could be applicable to the synthesis of this compound derivatives.

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions | High diastereoselectivity, predictable stereochemical outcome. |

| Pseudoephedrine | Asymmetric alkylation | Forms crystalline derivatives, facilitating purification. |

| tert-Butanesulfinamide | Asymmetric synthesis of amines | Forms chiral sulfinylimines that direct nucleophilic additions. |

| SAMP/RAMP | Asymmetric alkylation of carbonyls | Hydrazone-based auxiliaries providing high enantioselectivities. |

Green Chemistry and Sustainable Synthetic Routes to this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-Free and Aqueous Media Synthetic Protocols

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can offer significant environmental benefits, including reduced waste and energy consumption. Reductive amination, a key step in the synthesis of the target amine, can often be performed under solvent-free conditions. For example, the reaction of an aldehyde or ketone with an amine can be carried out by grinding the reactants together, sometimes with a solid-supported reducing agent.

Aqueous media also present a green alternative to organic solvents. A protocol for the dehydrative amination of alcohols in water using a water-soluble calix nih.govresorcinarene sulfonic acid as a reusable catalyst has been reported for the synthesis of benzylic and allylic amines. organic-chemistry.org This approach could potentially be adapted for the reaction of 1-phenyldodecanol with dimethylamine. The use of water as a solvent is not only environmentally friendly but can also offer unique reactivity and selectivity.

Catalytic Approaches for Reduced Environmental Impact

The use of catalysts is inherently a green chemistry principle as it allows for reactions to proceed with higher efficiency and lower energy consumption, often with reduced byproducts. For the synthesis of this compound, catalytic reductive amination of dodecaphenone with dimethylamine is a promising green route.

Various catalytic systems can be employed for this transformation. For example, nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes using isopropanol as a hydrogen source. organic-chemistry.org Manganese dioxide can be used as an in situ oxidant for the one-pot conversion of alcohols to imines, which are then reduced to amines. organic-chemistry.org These methods often utilize more abundant and less toxic metals compared to traditional precious metal catalysts.

Furthermore, the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to a carbonyl compound that then undergoes reaction before the hydrogen is returned, is a highly atom-economical approach. Well-defined cobalt(II) complexes have been used for the efficient N-alkylation of aromatic amines with primary alcohols, producing only water as a byproduct. Such a strategy could be envisioned for the reaction of 1-phenyldodecanol with dimethylamine.

The table below highlights some green catalytic approaches that could be adapted for the synthesis of this compound.

| Catalytic Approach | Key Features | Potential Application | Reference |

| Water-soluble calix nih.govresorcinarene sulfonic acid | Dehydrative amination in water, reusable catalyst | Synthesis from 1-phenyldodecanol and dimethylamine | organic-chemistry.org |

| Nickel nanoparticles | Reductive amination with isopropanol as H-source | Synthesis from dodecaphenone and dimethylamine | organic-chemistry.org |

| Manganese dioxide | One-pot oxidation-imine formation-reduction from alcohol | Synthesis from 1-phenyldodecanol and dimethylamine | organic-chemistry.org |

| Co(II) pincer complexes | N-alkylation of amines with alcohols via borrowing hydrogen | Synthesis from 1-phenyldodecanol and dimethylamine |

Reaction Mechanisms and Reactivity Studies of N,n Dimethyl 1 Phenyl Dodecan 1 Amine

Nucleophilic and Basic Properties of the Tertiary Amine Moiety

The nitrogen atom in N,N-dimethyl-1-phenyl-dodecan-1-amine possesses a lone pair of electrons, which is central to its chemical behavior as both a base and a nucleophile. savemyexams.compressbooks.pub This tertiary amine's reactivity is modulated by the electronic and steric effects of its substituents: two methyl groups, and a 1-phenyl-dodecyl group.

Like most amines, the tertiary amine group in this molecule acts as a Brønsted-Lowry base, accepting a proton from an acid to form a quaternary ammonium (B1175870) salt. pressbooks.publibretexts.org The basicity of an amine is typically quantified by the pKa of its conjugate acid (BH⁺). A higher pKa value for the ammonium ion corresponds to a stronger basicity for the parent amine. libretexts.org

The basicity of this compound is influenced by several factors:

Inductive Effects : The alkyl groups (two methyls and the dodecyl chain) are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for donation to a proton, thereby increasing basicity compared to ammonia. libretexts.orgmasterorganicchemistry.com

Steric Effects : The bulky substituents around the nitrogen atom can affect the solvation of the protonated ammonium ion. Proper solvation stabilizes the conjugate acid, favoring its formation and thus increasing the amine's basicity.

Hybridization : The nitrogen in the amine is sp³-hybridized. The basicity of nitrogen is generally highest for sp³-hybridized nitrogen compared to sp² or sp-hybridized nitrogen, as the lone pair is less tightly held. libretexts.orgmasterorganicchemistry.com

Aromatic Ring Influence : The phenyl group attached to the same carbon as the amine (the benzylic position) can have a modest electron-withdrawing inductive effect, which could slightly decrease basicity compared to a simple trialkylamine. However, because the nitrogen is not directly attached to the phenyl ring, its lone pair does not participate in resonance with the ring, a factor that significantly reduces the basicity of aromatic amines like aniline (B41778). masterorganicchemistry.comdoubtnut.com

The equilibrium for proton transfer in an aqueous solution can be represented as: C₆H₅CH(C₁₁H₂₃)N(CH₃)₂ + H₂O ⇌ C₆H₅CH(C₁₁H₂₃)N⁺H(CH₃)₂ + OH⁻

To estimate the basicity, a comparison with related compounds is useful. Simple tertiary alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org The presence of the phenyl group at the benzylic position likely results in a slightly lower pKa compared to a purely aliphatic tertiary amine like N,N-dimethyldodecanamine.

| Compound | Structure | pKa of Conjugate Acid (approx.) | Basicity Trend |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | 4.6 | Weak (lone pair delocalized into ring) |

| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | 5.1 | Weak (lone pair delocalized, but +I effect from methyl groups) |

| Ammonia | NH₃ | 9.25 | Reference |

| Triethylamine | (CH₃CH₂)₃N | 10.75 | Strong (strong inductive effect) |

| Phenylmethanamine | C₆H₅CH₂NH₂ | 9.34 | Stronger than aniline (lone pair not delocalized) |

The lone pair on the nitrogen atom allows this compound to function as a nucleophile, participating in reactions where it attacks an electron-deficient center. savemyexams.com Tertiary amines are generally considered good nucleophiles. tutorchase.commasterorganicchemistry.com

In nucleophilic substitution reactions , such as the Sₙ2 reaction, the amine can attack an alkyl halide, displacing the halide and forming a quaternary ammonium salt. chemistrystudent.comlibretexts.org C₆H₅CH(C₁₁H₂₃)N(CH₃)₂ + R-X → [C₆H₅CH(C₁₁H₂₃)N(CH₃)₂R]⁺X⁻

However, the reactivity of this compound as a nucleophile is significantly impacted by steric hindrance. tutorchase.com The large 1-phenyl-dodecyl group creates a sterically crowded environment around the nitrogen atom, which can impede its approach to the electrophilic carbon. This steric bulk makes it a less effective nucleophile than smaller tertiary amines like trimethylamine (B31210) or triethylamine.

Tertiary amines can also participate in nucleophilic aromatic substitution (SₙAr) reactions with highly electron-deficient aromatic halides. rsc.org In these cases, the amine attacks the aromatic ring to form a Meisenheimer complex intermediate, followed by the departure of the leaving group.

Reactivity at the Phenyl Ring of this compound

The phenyl group is a site for various aromatic substitution reactions. The substituent already present on the ring, the -CH(C₁₁H₂₃)N(CH₃)₂ group, directs the position of incoming electrophiles.

The alkylamine group attached at the benzylic position is an activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the electron-donating nature of alkyl groups, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The activation is primarily through an inductive effect.

Common electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group, predominantly at the ortho and para positions.

Halogenation : Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom at the ortho and para positions.

Friedel-Crafts Alkylation and Acylation : These reactions introduce alkyl or acyl groups onto the ring. The existing bulky side-chain may sterically hinder substitution at the ortho position, potentially favoring the para product.

The directing effect can be visualized by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. For ortho and para attack, the positive charge can be delocalized onto the benzylic carbon, which is stabilized by the attached alkyl groups. This stabilization is not possible for meta attack. pressbooks.pub

| Reaction | Reagents | Major Products | Directing Influence |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives | The -CH(C₁₁H₂₃)N(CH₃)₂ group is an ortho, para-director |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromo derivatives | |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-acyl derivative (likely favored due to sterics) |

The amine functionality can participate as a nucleophile in transition-metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. In this type of reaction, the tertiary amine would react with an aryl halide in the presence of a palladium or nickel catalyst to form a new C-N bond, although this is more common with primary and secondary amines. researchgate.netresearchgate.net

Conversely, if the phenyl ring of this compound were functionalized with a leaving group (e.g., bromine, iodine, or triflate), it could serve as the electrophilic partner in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C bonds. The specific conditions would depend on the catalyst system and the coupling partner. chemrxiv.org

Reactivity of the Dodecyl Chain in this compound

While the long C₁₁H₂₃ portion of the dodecyl chain is relatively inert, behaving much like an alkane, the carbon atom attached to both the phenyl ring and the nitrogen atom (the benzylic carbon) is a key site of reactivity.

The C-H bond at the benzylic position is weaker than a typical alkyl C-H bond because a radical or carbocation formed at this position is stabilized by resonance with the adjacent phenyl ring. libretexts.org This activation leads to specific reactions at this site.

Oxidation : Strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the alkyl side-chain at the benzylic position. openstax.orgunizin.org This reaction typically oxidizes the benzylic carbon to a carboxylic acid, resulting in the formation of benzoic acid and breaking the rest of the alkyl chain off. libretexts.org For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. libretexts.orgunizin.org

Radical Halogenation : In the presence of a radical initiator, reagents like N-bromosuccinimide (NBS) can selectively brominate the benzylic position. openstax.org This reaction proceeds via a stable benzylic radical intermediate.

Furthermore, long alkyl chains on aromatic rings can undergo dehydrocyclization reactions under specific high-temperature, catalytic conditions (e.g., over platinum catalysts) to form condensed ring systems like naphthalenes or indanes. google.com

Alkane Functionalization via Radical Processes

The long dodecyl chain of this compound presents multiple sites for C-H functionalization via radical processes. The position of radical abstraction is influenced by the stability of the resulting carbon-centered radical.

Recent advancements have demonstrated the possibility of achieving site-selective C-H functionalization of alkylamines. chemrxiv.org For tertiary amines, radical transfer processes can be initiated to target specific positions along the alkyl chain. chemrxiv.org In the case of this compound, a plausible pathway involves the formation of an aminium radical cation, which can then undergo intramolecular hydrogen atom transfer (HAT). This process is expected to favor the formation of a radical at a carbon atom remote from the nitrogen, such as the γ-position (C-3), due to the formation of a stable six-membered ring transition state.

Once formed, this carbon-centered radical can participate in a variety of functionalization reactions, including:

Thioetherification: Reaction with a thiol source to introduce a sulfur-containing moiety.

Amination: Introduction of a new amino group.

Alkylation and Arylation: Formation of new carbon-carbon bonds. chemrxiv.org

The general mechanism for such a radical-mediated functionalization is depicted below:

Initiation: Formation of an aminium radical cation from the tertiary amine.

Intramolecular HAT: 1,5-hydrogen atom transfer to generate a more stable carbon-centered radical.

Functionalization: Reaction of the carbon radical with a trapping agent to yield the functionalized product.

The selectivity of these reactions is highly dependent on the reaction conditions, including the choice of initiator and the nature of the radical trapping agent.

Selective Oxidation and Reduction Pathways

The chemical structure of this compound offers several sites susceptible to oxidation and reduction.

Oxidation:

The benzylic position (the carbon atom attached to both the phenyl group and the nitrogen atom) is particularly prone to oxidation due to the stability of the resulting benzylic radical or cation. Selective oxidation of the benzylic C-H bond in N,N-dimethylbenzylamine, a close analog, is a well-established transformation. advanceseng.comnih.gov Common oxidizing agents can convert the benzylic amine to various products, including amides or, in the case of secondary benzylic amines, nitrones. acs.orgacs.org For a tertiary amine like this compound, oxidation can lead to N-dealkylation or the formation of an N-oxide. nih.gov

The nitrogen atom itself can also be oxidized to form an N-oxide. The selectivity between C-H oxidation and N-oxidation is a significant challenge and often depends on the oxidant and reaction conditions. nih.gov For instance, the use of hydrogen peroxide in specific solvents has been shown to selectively oxidize secondary benzylic amines in the presence of tertiary amines. acs.orgacs.org

Reduction:

Pathways for the reduction of this compound are less commonly explored as the amine functionality is already in a reduced state. However, if the molecule contains reducible functional groups on the phenyl ring (e.g., nitro or carbonyl groups), these can be selectively reduced without affecting the amine. More relevant is the reduction of the corresponding N-oxide. If this compound were to be oxidized to its N-oxide, this could be subsequently reduced back to the parent tertiary amine.

Kinetic and Thermodynamic Investigations of this compound Reactions

Determination of Reaction Rates and Activation Parameters

The rates of reactions involving this compound would be determined by monitoring the concentration of reactants or products over time under controlled conditions. For reactions such as nucleophilic substitution or oxidation, the rate law is often determined to understand the dependence of the reaction rate on the concentration of each reactant.

For a typical SN2 reaction, where a nucleophile attacks the benzylic carbon, the rate law would likely be:

Rate = k[this compound][Nucleophile] encyclopedia.pub

The rate constant, k, is temperature-dependent and can be used to determine the activation parameters of the reaction, namely the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), using the Arrhenius and Eyring equations.

Below is an illustrative data table of plausible activation parameters for a hypothetical reaction, based on typical values for related amine reactions. researchgate.netresearchgate.net

| Reaction Type | Hypothetical Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Plausible Activation Energy (Ea) (kJ/mol) | Plausible Enthalpy of Activation (ΔH‡) (kJ/mol) | Plausible Entropy of Activation (ΔS‡) (J/mol·K) |

| SN2 Substitution at Benzylic Carbon | 1.5 x 10⁻³ | 60 - 80 | 58 - 78 | -50 to -100 |

| N-Oxidation | 5.0 x 10⁻⁴ | 70 - 90 | 68 - 88 | -80 to -120 |

Note: The values in this table are hypothetical and intended for illustrative purposes, based on data for analogous compounds.

Elucidation of Reaction Selectivity and Equilibrium Constants

Reaction selectivity in this compound is a key aspect of its reactivity. For instance, in oxidation reactions, the selectivity between N-oxidation and C-H oxidation at the benzylic position would be of interest. This selectivity is often governed by a combination of electronic and steric factors, as well as the nature of the oxidant.

Equilibrium constants (Keq) provide a measure of the extent to which a reversible reaction proceeds. For reactions involving this compound, such as the formation of a quaternary ammonium salt, the equilibrium constant would indicate the position of the equilibrium between the reactants and products.

Keq = [Products] / [Reactants]

The Gibbs free energy change (ΔG) of the reaction is related to the equilibrium constant by the equation:

ΔG = -RT ln(Keq)

A larger Keq value (and a more negative ΔG) indicates that the products are favored at equilibrium.

The following table provides hypothetical equilibrium constants and thermodynamic parameters for a reversible quaternization reaction of an N,N-dimethyl-1-phenylalkylamine.

| Reaction | Plausible Equilibrium Constant (Keq) at 298 K | Plausible Standard Gibbs Free Energy Change (ΔG°) (kJ/mol) | Plausible Standard Enthalpy Change (ΔH°) (kJ/mol) | Plausible Standard Entropy Change (ΔS°) (J/mol·K) |

| Quaternization with an Alkyl Halide | 100 - 500 | -11 to -15 | -20 to -30 | -30 to -50 |

Note: The values in this table are hypothetical and intended for illustrative purposes, based on general principles of amine reactivity.

Advanced Spectroscopic and Structural Elucidation of N,n Dimethyl 1 Phenyl Dodecan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamic properties of molecules in solution. For N,N-dimethyl-1-phenyl-dodecan-1-amine, with its flexible dodecyl chain, chiral center at the C1 position, and rotatable phenyl and dimethylamino groups, NMR provides critical insights into its preferred conformations.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, which is a necessary first step for detailed structural analysis. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For the subject molecule, COSY would show correlations between the benzylic proton at C1 and the protons on the adjacent methylene (B1212753) group (C2) of the dodecyl chain. It would also map the connectivity of all the methylene groups along the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms, providing a map of ¹H-¹³C one-bond connections. sdsu.edu This technique would definitively link each proton signal to its corresponding carbon atom, for instance, connecting the benzylic C1 proton to the C1 carbon signal and the N-methyl protons to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons over two to four bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, HMBC would show correlations from the N-methyl protons to the C1 carbon and from the benzylic C1 proton to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is paramount for conformational analysis. NOESY correlations could, for instance, reveal the spatial proximity between the N-methyl groups and the protons of the phenyl ring, providing information on the rotational conformation around the C1-N bond.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate the utility of these techniques.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (Spatial Proximity) |

| Phenyl Protons | Other Phenyl Protons | Phenyl Carbons | Other Phenyl Carbons, C1 | C1-H, C2-H₂ |

| C1-H (Benzylic) | C2-H₂ | C1 | Phenyl Carbons, C2, C3, N-Methyl Carbons | Phenyl Protons, N-Methyl Protons, C2-H₂ |

| N-Methyl Protons | None | N-Methyl Carbon | C1 | C1-H, Phenyl Protons |

| C2-H₂ | C1-H, C3-H₂ | C2 | C1, C3, C4 | C1-H, C3-H₂, Phenyl Protons |

| C12-H₃ (Terminal) | C11-H₂ | C12 | C10, C11 | C11-H₂, C10-H₂ |

Dynamic NMR Studies of Amine Inversion and Rotational Barriers

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and rotations around single bonds. researchgate.net Tertiary amines like this compound can undergo a process called nitrogen inversion, where the nitrogen atom and its three substituents pass through a planar transition state, effectively inverting the stereochemistry at the nitrogen center. wikipedia.org

This inversion is typically very fast at room temperature. wikipedia.org However, DNMR studies at variable temperatures could potentially measure the energy barrier to this inversion. Additionally, DNMR can be used to determine the rotational energy barriers around the C1-N and C1-Phenyl bonds. The steric hindrance between the bulky dodecylphenyl group and the methyl groups on the nitrogen likely influences these barriers. Theoretical calculations on simpler amines like trimethylamine (B31210) have estimated inversion barriers, providing a basis for comparison. stackexchange.com

Advanced Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a secondary mass spectrum. nih.gov This fragmentation provides detailed structural information. For this compound, the molecular ion [M+H]⁺ would be selected in the first stage. In the second stage, collision-induced dissociation would likely lead to characteristic fragmentation pathways.

A primary and highly favorable fragmentation would be the cleavage of the C1-C2 bond (alpha-cleavage), which is benzylic and adjacent to the nitrogen atom. This would result in a stable, resonance-delocalized N,N-dimethyl-1-phenylmethaniminium cation. Another possible fragmentation is the loss of the phenyl group. Analysis of these fragment ions confirms the connectivity of the molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| [M+H]⁺ | [C₁₅H₂₄N]⁺ | C₁₁H₂₄ | Cleavage of the C1-C2 bond (Benzylic/Alpha-cleavage) |

| [M+H]⁺ | [C₁₄H₃₂N]⁺ | C₆H₅ | Loss of the phenyl radical |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million). longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov For this compound (C₂₀H₃₅N), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This technique is essential for confirming the identity of a newly synthesized compound or an unknown analyte. longdom.org

| Molecular Formula | Nominal Mass | Calculated Exact Mass [M+H]⁺ |

| C₂₀H₃₅N | 289 | 290.2842 |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for separating ions in the gas phase based on their size, shape, and charge, providing insights into their conformational landscape. nih.gov For this compound, IMS-MS would reveal how the molecule folds and arranges itself in the absence of solvent.

The structure of this molecule, featuring a flexible twelve-carbon alkyl chain and a more rigid N,N-dimethyl-1-phenyl headgroup, suggests the potential for multiple stable conformers in the gas phase. The long dodecyl chain can adopt various folded or extended structures, driven by weak intramolecular van der Waals forces. nih.gov These different shapes, from compact globular forms to elongated chains, would present different rotational average collision cross-sections (CCS) as they drift through the ion mobility cell.

An IMS-MS experiment would first ionize the molecule, likely forming the [M+H]⁺ cation, and then guide these ions into the mobility cell. Here, they are separated by their drift time, with more compact, folded conformers experiencing fewer collisions with the drift gas and arriving at the detector faster than extended, "string-like" conformers. The resulting arrival time distribution (ATD) can reveal the number of distinct conformational families present. By coupling this separation with a mass spectrometer, each conformer or family of conformers can be correlated with its specific mass-to-charge ratio, confirming the identity of the species. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), would be used in conjunction with experimental data to model potential conformers and calculate their theoretical CCS values, allowing for the assignment of specific structures to the observed experimental drift times.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a crucial tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of this compound. These techniques probe the vibrational modes of a molecule, which are sensitive to its structure and environment.

Spectroscopic Signatures of this compound and its Conformers

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its different structural components. The analysis of a structurally similar compound, N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, provides a strong basis for assigning these vibrational modes. nih.gov

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region, originating from the vibrations of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretching: Strong, sharp bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of C-H bonds in the dodecyl chain and dimethylamino groups.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region, which are characteristic of the phenyl ring skeletal vibrations.

C-N Stretching: The stretching vibration of the carbon-nitrogen bonds (phenyl-C-N and N-CH₃) typically appears in the 1000-1250 cm⁻¹ region.

The specific frequencies and intensities of these bands can be influenced by the molecule's conformation. Different spatial arrangements of the dodecyl chain relative to the phenyl group may cause slight shifts in the vibrational frequencies of the CH₂ groups or other skeletal modes. acs.org

Table 1: Predicted Key Vibrational Modes for this compound This is an interactive table, click on the headers to sort.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3030 - 3080 | Medium-Weak |

| C-H Stretch (Aliphatic) | Dodecyl Chain, N(CH₃)₂ | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium-Strong |

| CH₂ Bend (Scissoring) | Dodecyl Chain | ~1465 | Medium |

| C-N Stretch | Tertiary Amine | 1000 - 1250 | Medium |

Analysis of Intermolecular Interactions via Vibrational Modes

FT-IR and Raman spectroscopy are highly sensitive to intermolecular interactions, such as hydrogen bonding. rsc.org While this compound is a tertiary amine and cannot act as a hydrogen bond donor, its nitrogen atom can act as a hydrogen bond acceptor. rsc.orguc.pt

In the presence of a proton-donating solvent (e.g., water, alcohols) or when co-crystallized with a protic acid to form a salt, significant shifts in the vibrational spectra would be observed. The C-N stretching modes would be particularly affected, as the formation of an N···H bond alters the electron density and bond strength of the amine group. This interaction typically leads to a blue shift (shift to higher wavenumber) of the C-N stretching frequency. Concurrently, if the interaction involves a hydroxyl group from another molecule (like water), the O-H stretching band of that molecule would show a significant red shift (shift to lower wavenumber) and broadening, which is a classic indicator of hydrogen bond formation. rsc.org

X-ray Crystallography for this compound Salts or Co-crystals

X-ray crystallography provides the most definitive structural information for a molecule in its solid state. Since the parent compound is likely an oil at room temperature due to its long alkyl chain, analysis would typically be performed on a crystalline salt (e.g., the hydrochloride or hydrobromide salt) or a co-crystal.

Determination of Absolute Configuration and Molecular Geometry

The target molecule possesses a chiral center at the carbon atom bonded to the phenyl group, the nitrogen, and the dodecyl chain. X-ray diffraction analysis of a single crystal of a salt would unambiguously determine the three-dimensional arrangement of atoms. nih.gov This allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule.

Crucially, for a chiral molecule crystallizing in a non-centrosymmetric space group, the technique can establish the absolute configuration (R or S) at the stereocenter without ambiguity. nih.gov The analysis would reveal the exact conformation adopted by the molecule in the crystal lattice, for instance, the degree of extension or folding of the dodecyl chain and the relative orientation of the phenyl and dimethylamino groups.

Crystal Packing and Hydrogen Bonding Networks

The manner in which molecules pack together in a crystal is governed by a combination of intermolecular forces. mdpi.com In a salt of this compound, such as the hydrochloride, the protonated ammonium (B1175870) cation ([C₂₀H₃₆N]H⁺) and the chloride anion (Cl⁻) would be the primary components. The crystal packing would be dominated by:

Ionic Interactions and Hydrogen Bonding: Strong N⁺-H···Cl⁻ hydrogen bonds would form the primary organizing motif, linking the cations and anions into chains or more complex networks. researchgate.net

Van der Waals Forces: The long, nonpolar dodecyl chains would likely align with each other to maximize van der Waals interactions, often leading to layered structures or interdigitated packing arrangements, a common feature in the crystals of long-chain alkylammonium salts. mdpi.comresearchgate.net

π-π Stacking: Depending on the packing arrangement, the phenyl rings of adjacent molecules might engage in π-π stacking, further stabilizing the crystal structure.

Table 2: Plausible Crystallographic Data for a Salt of this compound This is an interactive table, click on the headers to sort.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A common crystal system for organic salts. |

| Space Group | P2₁/c | A typical centrosymmetric space group. |

| a (Å) | 10.5 - 12.5 | Unit cell dimension. |

| b (Å) | 8.0 - 10.0 | Unit cell dimension. |

| c (Å) | 30.0 - 35.0 | A long c-axis is expected to accommodate the dodecyl chain. |

| β (°) | 95 - 105 | The angle for a monoclinic system. |

| Z | 4 | Number of molecules per unit cell. |

Theoretical and Computational Studies of this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that specific theoretical and computational studies focused solely on the chemical compound this compound are not available. The stringent requirements of the requested article—to focus exclusively on this compound and adhere to a detailed outline of computational analyses—cannot be met with scientifically accurate and verifiable data at this time.

The search included targeted queries for each subsection of the proposed outline, including:

Quantum chemical calculations (DFT, Ab Initio methods)

Geometry optimization and conformational landscapes

Electronic structure analysis (HOMO/LUMO, charge distribution)

Prediction of spectroscopic parameters (NMR chemical shifts, vibrational frequencies)

Molecular dynamics simulations for conformational flexibility and solvation effects

Generating the requested article would require extrapolating data from related but distinct molecules, which would not be scientifically accurate and would constitute a violation of the core instruction to focus solely on this compound. Therefore, in the interest of providing accurate and non-hallucinatory information, the article cannot be generated as specified.

Further research or access to proprietary databases would be necessary to obtain the specific computational data required to fulfill the detailed request.

Theoretical and Computational Studies of N,n Dimethyl 1 Phenyl Dodecan 1 Amine

Reaction Pathway Elucidation and Transition State Modeling

The study of reaction pathways and the modeling of transition states are fundamental in understanding the reactivity and kinetic profiles of chemical compounds. These computational techniques allow for the exploration of potential reaction mechanisms, the identification of intermediates, and the determination of activation energies, which are crucial for predicting reaction outcomes and designing synthetic routes.

Computational Investigation of N,N-dimethyl-1-phenyl-dodecan-1-amine Reactivity

A computational investigation into the reactivity of this compound would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of its reactions. Such studies would provide insights into the electronic structure of the molecule and identify the most probable sites for electrophilic or nucleophilic attack. However, at present, there are no published studies that have undertaken this specific computational analysis for this compound.

Prediction of Reaction Mechanisms and Selectivity

Building upon reactivity studies, computational modeling can predict the detailed step-by-step mechanisms of reactions involving this compound. Furthermore, these models can be employed to understand and predict the stereoselectivity and regioselectivity of its reactions. This information is invaluable for optimizing reaction conditions to favor the formation of desired products. The scientific literature, however, does not currently contain such predictive models for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Non-Biological Properties

QSAR and QSPR models are statistical tools that correlate the structural features of molecules with their activities or properties. In the context of non-biological applications, these models can be instrumental in predicting physical, chemical, or material properties, thereby guiding the design of new compounds with desired characteristics.

Development of Models for Predicting Catalytic Efficacy or Material Performance

For a compound like this compound, QSPR models could be developed to predict its performance as a catalyst, a surfactant, or as a component in material science applications. This would involve compiling a dataset of related compounds with known properties and then using computational descriptors to build a predictive model. There is currently no evidence of such QSPR models being developed specifically for this compound in the available literature.

Computational Design of this compound Derivatives for Specific Non-Biological Applications

The ultimate goal of QSAR/QSPR modeling is often the rational design of new molecules with enhanced properties. By understanding the relationship between structure and property, computational methods can be used to propose novel derivatives of this compound that are optimized for specific non-biological applications. This area of research remains unexplored for this particular compound.

Applications of N,n Dimethyl 1 Phenyl Dodecan 1 Amine in Advanced Materials and Catalysis

Role as an Organocatalyst or Ligand in Transition Metal Catalysis

Asymmetric Catalysis Facilitated by Chiral N,N-dimethyl-1-phenyl-dodecan-1-amine Derivatives

The development of chiral amine catalysts is a significant area of research in asymmetric synthesis. These catalysts are instrumental in producing enantiomerically enriched compounds, which are crucial in the pharmaceutical industry. While numerous chiral amine derivatives have been successfully employed in asymmetric catalysis, there are no available studies on chiral derivatives of this compound for such applications. The synthesis of a chiral version of this compound would be a prerequisite for investigating its potential in asymmetric catalysis.

Phase Transfer Catalysis Utilizing the Amine Moiety

Tertiary amines can sometimes be quaternized to form quaternary ammonium (B1175870) salts, which are well-known phase transfer catalysts. These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). The amphiphilic nature of this compound, with its long lipophilic dodecyl chain and hydrophilic amine head, suggests that its quaternary ammonium salt derivatives could potentially act as phase transfer catalysts. However, no studies have been published that specifically investigate or confirm this application for this compound.

Use in Specific Organic Transformations (e.g., C-H activation, coupling reactions)

The functionalization of C-H bonds is a powerful tool in organic synthesis, and various catalytic systems, often involving transition metals, have been developed for this purpose. Amine groups can act as directing groups in C-H activation reactions, facilitating the functionalization of specific C-H bonds within a molecule. While there is extensive research on amine-directed C-H activation, no studies have specifically reported the use of this compound in such transformations or in other coupling reactions.

This compound in Supramolecular Chemistry and Self-Assembly

The structure of this compound, featuring a polar head group (the dimethylamino phenyl methyl group) and a long nonpolar tail (the undecyl chain), is characteristic of an amphiphilic molecule. Such molecules are known to self-assemble in solution to form aggregates like micelles or vesicles.

Formation of this compound Based Aggregates and Assemblies

While the amphiphilic nature of this compound strongly suggests that it would form aggregates in solution, there is a lack of specific experimental data, such as its critical micelle concentration (CMC) or the morphology of the aggregates formed. Such studies would be necessary to confirm and characterize its self-assembly behavior.

Intermolecular Interactions in this compound Systems

The self-assembly of this compound would be driven by a combination of intermolecular interactions. These would include hydrophobic interactions between the long dodecyl chains, which would drive them to aggregate and minimize contact with a polar solvent. Additionally, van der Waals forces between the alkyl chains would contribute to the stability of the aggregates. The polar head groups would likely engage in dipole-dipole interactions and potentially hydrogen bonding if a protic solvent is present. However, without experimental studies, the specific nature and strength of these interactions in aggregates of this compound remain uncharacterized.

Integration of this compound into Polymeric Structures and Functional Materials

The unique molecular structure of this compound, which combines a reactive tertiary amine group with a bulky, hydrophobic phenyl-dodecyl chain, makes it a candidate for integration into advanced polymers and functional materials. Its utility can be explored both as a building block within polymer chains and as a modifying agent for material surfaces.

As a Monomer or Crosslinker in Polymer Synthesis

While specific polymerization studies detailing the use of this compound as a primary monomer are not extensively documented, its functional groups suggest potential roles analogous to other tertiary amines in polymer chemistry. Tertiary amines can be incorporated into polymeric structures or act as catalysts in polymerization processes. For instance, tertiary amines such as N,N,N',N'-tetramethyl-1,6-hexanediamine have been utilized as cross-linking agents to enhance the dimensional stability and control water uptake in anion exchange membranes. researchgate.net

The tertiary amine moiety can participate in reactions to form a cross-linked network, imparting specific mechanical and chemical properties to the final material. researchgate.net Furthermore, in processes like the oxidative polymerization of phenols to produce materials such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), amine complexes serve as critical catalysts. researchgate.net The incorporation of the this compound molecule into a polymer backbone could introduce a combination of properties: the long dodecyl chain would likely enhance flexibility and hydrophobicity, while the phenyl group could contribute to thermal stability and modified solubility.

Modification of Material Surfaces with this compound

The modification of material surfaces is a critical step in designing functional materials for a variety of applications. Amine-containing compounds are frequently used for this purpose due to the ability of the amine group to interact with and anchor to a wide range of substrates. Polydopamine, for example, leverages its catechol and amine groups to form adhesive coatings on nearly any surface. researchgate.netunisa.edu.au

This compound can function as a surface modifier through the following mechanisms:

Adsorption and Self-Assembly: The polar tertiary amine group can act as an anchor, binding to surfaces through electrostatic interactions or hydrogen bonding.

Hydrophobicity Control: Once anchored, the long, non-polar dodecyl-phenyl tail would orient away from the substrate, creating a new surface with significantly altered properties, such as increased hydrophobicity and reduced surface energy.

This compound in Surface Science and Interface Chemistry

The amphiphilic nature of this compound, stemming from its polar amine head and non-polar hydrocarbon tail, dictates its behavior at interfaces. This makes it a compound of interest in surface science, particularly for its adsorption characteristics and its role in protecting materials from environmental degradation.

Adsorption Behavior on Various Substrates for Non-Biological Applications

The adsorption of this compound onto a solid surface is governed by the interplay between its molecular structure and the substrate's surface chemistry. The polar tertiary amine group facilitates strong interaction with polar or charged surfaces. This allows for the formation of a self-assembled layer where the hydrophobic tails are oriented away from the substrate. This behavior is foundational to its application as a surfactant. vulcanchem.com The presence of both a long aliphatic chain (dodecyl) and an aromatic ring (phenyl) provides a bulky, non-polar barrier that can effectively modify the interfacial properties of a material.

Performance as a Corrosion Inhibitor or Additive in Materials Science

Tertiary amines are recognized for their efficacy as corrosion inhibitors for metals, particularly in acidic environments. vulcanchem.comnih.gov The primary mechanism of protection is the adsorption of the amine onto the metal surface, which forms a protective barrier that isolates the metal from the corrosive medium. nih.gov

The performance of this compound as a corrosion inhibitor is based on several key molecular features:

Electron-Rich Nitrogen Center: The nitrogen atom in the tertiary amine group possesses a lone pair of electrons. These electrons can be donated to the vacant d-orbitals of metal atoms (like iron), forming a coordinate covalent bond. This process, a form of chemisorption, leads to strong adhesion of the inhibitor molecule to the surface. nih.govmdpi.com

Formation of a Hydrophobic Film: Following adsorption, the bulky and hydrophobic phenyl-dodecyl tails align to form a dense, non-polar film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species (such as water and ions) to the metal. nih.gov

Inhibition Efficiency: Quantum chemical studies on analogous compounds suggest that tertiary amines are often characterized by the highest corrosion inhibition efficiency among different classes of amines. nih.gov The adsorption process can typically be described by adsorption isotherms, such as the Langmuir model, which relates the surface coverage to the concentration of the inhibitor in the solution. mdpi.com

The table below summarizes the key research findings related to the function of amine compounds as corrosion inhibitors, which are applicable to this compound.

| Feature | Research Finding | Implication for this compound |

| Inhibition Mechanism | Adsorption onto the metal surface forms a protective hydrophobic film. nih.gov | The molecule adsorbs via its polar amine head, creating a non-polar barrier with its phenyl-dodecyl tail. |

| Adsorption Type | Involves both physisorption (electrostatic) and chemisorption (coordinate bonding). mdpi.com | The nitrogen's lone pair electrons can form coordinate bonds with metal d-orbitals, ensuring strong adhesion. |

| Molecular Structure | Tertiary amines exhibit high inhibition efficiency due to the electron-donating nature of alkyl groups. nih.gov | As a tertiary amine, it is expected to be a highly effective inhibitor. |

| Protective Film | The hydrophobic tail reduces the access of water and aggressive ions to the metal surface. nih.gov | The long dodecyl chain provides a substantial physical barrier against corrosive agents. |

Environmental Fate and Degradation Mechanisms of N,n Dimethyl 1 Phenyl Dodecan 1 Amine

Photodegradation Pathways and Mechanisms under Environmental Conditions

Photodegradation, initiated by the absorption of solar radiation, is a potential transformation pathway for N,N-dimethyl-1-phenyl-dodecan-1-amine in sunlit surface waters and on terrestrial surfaces. The presence of the phenyl group suggests that the molecule can absorb ultraviolet (UV) light, leading to its decomposition.

While direct studies on this compound are absent, research on analogous compounds like N,N-dimethylbenzylamine (DMBA) indicates that exposure to light, particularly UV radiation, can induce photochemical degradation bdmaee.net. The primary mechanism likely involves the cleavage of the carbon-nitrogen bond at the benzylic position, which is susceptible to photolytic reactions.

Potential photoproducts could arise from the homolytic cleavage of the C-N bond, generating a benzyl (B1604629) radical and a dimethylamino radical. These highly reactive species would then interact with other molecules, such as oxygen, to form a variety of secondary products. Based on the photooxidation of benzylamine, which yields dibenzylimine, it is plausible that similar imine-type intermediates could be formed researchgate.net.

Table 1: Potential Photodegradation Products of this compound

| Precursor Compound | Potential Photoproducts | Formation Pathway |

| This compound | Benzaldehyde (B42025), Dodecanal, N-methyl-1-phenyldodecan-1-amine, Formaldehyde (B43269) | Photolytic cleavage and subsequent oxidation |

This table is based on hypothesized pathways and data from analogous compounds.

The mechanism of photodegradation is likely initiated by the excitation of the molecule's aromatic ring upon absorption of UV radiation. This can lead to the weakening and eventual cleavage of the benzylic C-N bond, the most labile bond in the structure. The presence of dissolved oxygen in aquatic environments would facilitate photooxidation, leading to the formation of carbonyl compounds such as benzaldehyde and potentially dodecanal, alongside smaller amine fragments. The process can be influenced by environmental factors such as water clarity, pH, and the presence of natural photosensitizers like humic acids, which can accelerate photodegradation rates.

Chemical Degradation in Various Environmental Matrices

Chemical degradation encompasses processes such as hydrolysis and oxidation that can occur in soil and water. For this compound, these processes are expected to be highly dependent on the specific chemical conditions of the environmental matrix.

Tertiary amines, such as this compound, are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-nitrogen single bond is stable and does not readily react with water in the absence of specific catalysts or extreme pH values. Therefore, direct hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Oxidative processes, particularly in environments with strong oxidizing agents or microbial activity, are likely to be a more significant chemical degradation route. Studies on the degradation of DMBA during chlorination, a potent oxidative process, show that the primary reaction pathways involve the formation of an imine intermediate. This intermediate then undergoes hydrolysis to yield benzaldehyde and dimethylamine (B145610), or alternatively, formaldehyde and N-methylbenzylamine rsc.org.

By analogy, the oxidative degradation of this compound would be expected to proceed via N-dealkylation. This could involve the removal of a methyl group to form N-methyl-1-phenyl-dodecan-1-amine and formaldehyde, or the cleavage of the bond between the nitrogen and the dodecyl-phenyl group to yield benzaldehyde (or a derivative) and N,N-dimethyldodecylamine. Further oxidation could lead to the breakdown of the alkyl chain and the aromatic ring.

Table 2: Potential Oxidative Degradation Products of this compound

| Precursor Compound | Potential Oxidative Products | Probable Oxidative Pathway |

| This compound | Benzaldehyde, Dimethylamine, N-methyl-1-phenyldodecan-1-amine, Formaldehyde | N-dealkylation, Imine formation and hydrolysis |

This table is based on hypothesized pathways and data from analogous compounds.

Biotransformation and Microbial Degradation in Environmental Contexts (Focus on chemical pathways)

Biotransformation by microorganisms is expected to be a primary mechanism for the environmental degradation of this compound. Research on the anaerobic biodegradation of the structural analog DMBA has shown it to be significantly biodegradable nih.gov.

The initial steps in the microbial degradation are likely to mirror the oxidative chemical pathways, involving enzymatic attack at the N-alkyl groups. A common biotransformation pathway for tertiary amines is N-demethylation, catalyzed by monooxygenase enzymes. This would lead to the sequential formation of N-methyl-1-phenyl-dodecan-1-amine and then 1-phenyl-dodecan-1-amine, releasing formaldehyde at each step.

Another plausible pathway, suggested by the degradation of related compounds, involves the cleavage of the benzyl-nitrogen bond, which could lead to benzoic acid and N,N-dimethyldodecylamine researchgate.net. The resulting intermediates, such as benzoic acid and long-chain alkylamines, are generally more amenable to further microbial degradation, eventually leading to mineralization (conversion to CO2, H2O, and inorganic nitrogen). The long dodecyl chain would likely be degraded through beta-oxidation.

Table 3: Potential Biotransformation Products of this compound

| Precursor Compound | Key Intermediate Products | Enzymatic Pathway |

| This compound | N-methyl-1-phenyl-dodecan-1-amine, 1-phenyl-dodecan-1-amine, Benzoic Acid, Formaldehyde | N-demethylation, C-N bond cleavage, Beta-oxidation |

This table is based on hypothesized pathways and data from analogous compounds.

Microbial Metabolism of the Alkyl Chain and Phenyl Ring

The microbial degradation of this compound is expected to proceed through a series of enzymatic attacks targeting the dodecyl chain and the phenyl ring. The presence of both a long aliphatic chain and an aromatic ring suggests that a consortium of microorganisms with diverse metabolic capabilities would be most effective in its complete mineralization.

The initial step in the microbial breakdown of the alkyl portion of the molecule is likely the cleavage of the carbon-nitrogen bond. Studies on analogous long-chain tertiary amines, such as dodecyldimethylamine, have shown that bacteria like Pseudomonas species are capable of this transformation. This process would likely release dimethylamine and form 1-phenyl-dodecanal. Subsequently, the aldehyde would be oxidized to 1-phenyl-dodecanoic acid. This fatty acid could then undergo β-oxidation, a common microbial pathway for the degradation of long-chain fatty acids, progressively shortening the alkyl chain.

In tandem with the degradation of the alkyl chain, the phenyl ring is also susceptible to microbial attack. Yeasts such as Candida maltosa have been observed to metabolize long-chain phenylalkanes. The degradation of the 1-phenyl-dodecanoic acid intermediate would likely proceed via pathways established for similar compounds, leading to the formation of phenylacetic acid and benzoic acid. These aromatic acids are central intermediates in the microbial catabolism of a wide range of aromatic compounds. Bacteria, including various species of Pseudomonas and Escherichia coli, possess well-characterized enzymatic pathways to further degrade phenylacetic acid, typically involving the formation of phenylacetyl-CoA and subsequent ring cleavage. The ultimate fate of the phenyl ring is its conversion to intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

Anaerobic degradation is also a potential fate for this compound, particularly in anoxic sediments and certain soil horizons. Denitrifying bacteria, for instance, have been shown to degrade long-chain alkylamines. The anaerobic breakdown of the phenyl moiety is a more complex process but can occur through reductive pathways.

Table 1: Postulated Microbial Degradation Pathway of this compound

| Step | Intermediate Compound | Microbial Group | Key Enzymes (Putative) |

|---|---|---|---|

| 1 | 1-Phenyl-dodecanal and Dimethylamine | Bacteria (e.g., Pseudomonas) | Alkylamine Dehydrogenase |

| 2 | 1-Phenyl-dodecanoic Acid | Bacteria | Aldehyde Dehydrogenase |

| 3 | Phenylacetic Acid, Benzoic Acid | Bacteria, Yeasts (e.g., Candida) | β-oxidation enzymes |

| 4 | Phenylacetyl-CoA | Bacteria (e.g., Pseudomonas, Escherichia coli) | Phenylacetate-CoA Ligase |

| 5 | Ring Cleavage Products | Bacteria | Monooxygenases, Dioxygenases |

| 6 | TCA Cycle Intermediates | Various Microorganisms | Various enzymes of central metabolism |

Enzymatic Biotransformation Processes in Abiotic Environments

In abiotic environments, such as soil and water matrices where microbial populations may be limited, the transformation of this compound can be facilitated by extracellular enzymes. These enzymes, which are released by microorganisms into the surrounding environment, can remain active and catalyze reactions independently of living cells. Key enzymes implicated in the degradation of compounds with similar structures include peroxidases and laccases.

Soil peroxidases, for example, are known to play a significant role in the transformation of a wide range of organic pollutants, including aromatic amines. These enzymes, in the presence of hydrogen peroxide, can catalyze the oxidation of the N,N-dimethylamino group. This could lead to N-demethylation, forming N-methyl-1-phenyl-dodecan-1-amine and formaldehyde. Repeated N-demethylation would eventually yield 1-phenyl-dodecan-1-amine. The cleavage of the C-H bond of the N-methyl group has been identified as a rate-limiting step in the enzymatic N-demethylation of tertiary amines.

Laccases, another class of extracellular oxidoreductases, are particularly effective in the degradation of phenolic and other aromatic compounds. While this compound is not a phenolic compound, laccases, especially in the presence of redox mediators, can oxidize non-phenolic substrates. The phenyl ring of the molecule could be a target for laccase-mediated oxidation, potentially leading to polymerization or the formation of more polar and biodegradable products.

The long dodecyl chain may also be subject to enzymatic attack in abiotic environments. Extracellular alkane hydroxylases, which have been detected in soil, could initiate the oxidation of the alkyl chain, even in the absence of viable microbial cells. This would introduce hydroxyl groups, increasing the water solubility of the compound and facilitating further degradation.

Table 2: Potential Enzymatic Biotransformations in Abiotic Environments

| Enzyme Class | Target Moiety | Potential Transformation Products | Environmental Matrix |

|---|---|---|---|

| Peroxidases | N,N-dimethylamino group | N-methyl-1-phenyl-dodecan-1-amine, 1-phenyl-dodecan-1-amine, Formaldehyde | Soil, Water |

| Laccases | Phenyl ring | Polymerized products, Oxidized aromatic intermediates | Soil, Water |

| Alkane Hydroxylases | Dodecyl chain | Hydroxylated derivatives | Soil |

Compound Names Mentioned in the Article

this compound

1-phenyl-dodecanal

1-phenyl-dodecanoic acid

N-methyl-1-phenyl-dodecan-1-amine

Acetyl-CoA

Benzoic acid

Dimethylamine

Formaldehyde

Phenylacetic acid

Phenylacetyl-CoA

Succinyl-CoA

Future Research Directions and Emerging Trends for N,n Dimethyl 1 Phenyl Dodecan 1 Amine

Development of Novel and Atom-Economical Synthetic Routes

The pursuit of green and efficient chemical manufacturing necessitates the development of synthetic pathways that maximize the incorporation of starting materials into the final product, a concept known as atom economy. nih.gov Future research into the synthesis of N,N-dimethyl-1-phenyl-dodecan-1-amine will prioritize the development of novel routes that are both atom-economical and environmentally benign.

Current synthetic strategies for tertiary amines often involve methods like reductive amination or nucleophilic substitution. fiveable.mevulcanchem.com While effective, these can sometimes rely on stoichiometric reagents or produce significant waste. Emerging trends aim to overcome these limitations.

Key research avenues include:

Catalytic Hydrogenation and Borrowing Hydrogen Methodologies: Shifting from traditional reducing agents to catalytic hydrogenation or "borrowing hydrogen" processes represents a significant step towards greener synthesis. organic-chemistry.org These methods use catalysts (e.g., based on iridium or ruthenium) to facilitate the reaction of an alcohol with an amine, producing only water as a byproduct. organic-chemistry.org Applying this to the synthesis of this compound from 1-phenyldodecan-1-ol and dimethylamine (B145610) would be a highly atom-economical approach.

Direct C-H Amination: A frontier in organic synthesis is the direct functionalization of C-H bonds. Research into catalysts that can selectively aminate a C-H bond would provide a highly efficient and direct route to complex amines, minimizing pre-functionalization steps. researchgate.net

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic Reductive Amination | One-pot reaction of a ketone (dodecanophenone) with dimethylamine in the presence of a catalyst and a reducing agent like H₂. fiveable.me | High efficiency, reduced waste compared to stoichiometric methods. | Development of cheaper, more robust, and selective catalysts. |

| "Borrowing Hydrogen" Catalysis | Reaction of 1-phenyldodecan-1-ol with dimethylamine, where the alcohol is transiently oxidized to a ketone, which then undergoes reductive amination. The catalyst facilitates this process, with water as the only byproduct. organic-chemistry.org | Excellent atom economy, environmentally friendly. | Designing catalysts that operate under mild conditions. |

| Direct Amination from Alkenes | Anti-Markovnikov hydroamination of 1-phenyl-1-dodecene using a catalyst to directly install the dimethylamino group. organic-chemistry.org | Direct conversion of simple feedstocks. | Improving regioselectivity and catalyst efficiency. |

Exploration of New Catalytic and Material Science Applications

The amphiphilic nature and chemical functionalities of this compound make it a promising candidate for various roles in catalysis and material science. While tertiary amines are known to have applications as surfactants and corrosion inhibitors, the specific combination of a long alkyl chain and a phenyl group could lead to unique properties. vulcanchem.com

Future explorations in this area may include:

Phase-Transfer Catalysis: The compound's structure is well-suited for a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). The long dodecyl chain would enhance its solubility in nonpolar organic solvents, while the amine functionality can be quaternized to create a catalytically active species.

Nanoparticle Synthesis: Tertiary amines can act as capping agents or stabilizers in the synthesis of metal nanoparticles, controlling their size, shape, and stability. Research could investigate how the specific structure of this compound influences the morphology and catalytic activity of nanoparticles.

Functional Surfactants and Emulsifiers: The molecule's amphiphilic character suggests its potential use as a surfactant or emulsifier. vulcanchem.com Future studies could focus on its self-assembly properties in solution, its ability to form micelles or vesicles, and its effectiveness in stabilizing emulsions for applications in cosmetics, drug delivery, or specialty cleaning formulations.